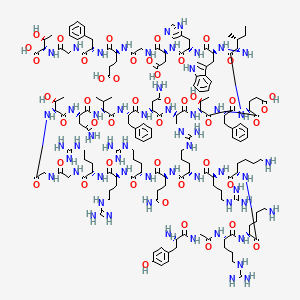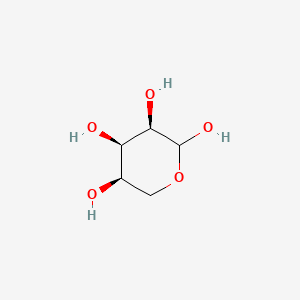
D-Ribose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose is a naturally occurring pentose sugar with the chemical formula C(5)H({10})O(_5). It is a crucial component of ribonucleotides, which are the building blocks of ribonucleic acid (RNA). This compound plays a vital role in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells, and is essential for various biological processes, including genetic coding, decoding, regulation, and expression of genes .
準備方法
Synthetic Routes and Reaction Conditions: D-Ribose can be synthesized through several methods, including:
Fermentation: This is the most common industrial method, where glucose is converted to this compound using microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are employed under controlled conditions to optimize yield.
Chemical Synthesis: this compound can also be synthesized chemically from glucose through a series of reactions involving isomerization and reduction. This method, however, is less common due to its complexity and lower yield compared to fermentation.
Industrial Production Methods: Industrial production of this compound primarily relies on fermentation due to its efficiency and cost-effectiveness. The process involves:
Cultivation of Microorganisms: Selected bacterial strains are cultured in a nutrient-rich medium.
Fermentation: Glucose is added to the culture, and the bacteria convert it to this compound over several days.
Purification: The resulting mixture is purified through filtration, crystallization, and drying to obtain pure this compound.
化学反応の分析
Types of Reactions: D-Ribose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can yield ribitol, a sugar alcohol, using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions to form derivatives such as ribose-5-phosphate, an important intermediate in nucleotide biosynthesis.
Common Reagents and Conditions:
Oxidation: Nitric acid, under controlled temperature and pH conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Phosphorylation reactions using phosphoric acid or its derivatives under enzymatic or chemical catalysis.
Major Products:
Ribonic Acid: Formed through oxidation.
Ribitol: Formed through reduction.
Ribose-5-Phosphate: Formed through phosphorylation, a key intermediate in the pentose phosphate pathway.
科学的研究の応用
D-Ribose has extensive applications in various fields:
Chemistry: Used as a starting material for the synthesis of nucleotides and nucleosides.
Biology: Essential for the synthesis of RNA and ATP, playing a critical role in cellular metabolism and energy production.
Medicine: Used in the treatment of conditions such as chronic fatigue syndrome, fibromyalgia, and myocardial ischemia. It helps improve cellular energy levels and supports heart function.
Industry: Employed in the production of health supplements, energy drinks, and as a sweetener in food products.
作用機序
D-Ribose exerts its effects primarily through its role in the synthesis of ATP. It is a key substrate in the pentose phosphate pathway, leading to the formation of ribose-5-phosphate, which is further converted into nucleotides. These nucleotides are essential for the synthesis of ATP, which provides energy for various cellular processes. This compound supplementation can enhance ATP production, particularly in tissues with high energy demands such as the heart and skeletal muscles.
類似化合物との比較
Deoxyribose: A component of deoxyribonucleic acid (DNA), differing from D-Ribose by the absence of one oxygen atom.
Ribulose: A ketopentose sugar involved in the Calvin cycle of photosynthesis.
Xylulose: Another ketopentose sugar, involved in the pentose phosphate pathway.
Comparison:
This compound vs. Deoxyribose: this compound is involved in RNA synthesis, while deoxyribose is a component of DNA. The presence of an additional hydroxyl group in this compound makes it more reactive in certain biochemical pathways.
This compound vs. Ribulose and Xylulose: While all three sugars are pentoses, this compound is an aldose, whereas ribulose and xylulose are ketoses. This structural difference influences their roles in metabolic pathways and their reactivity.
This compound’s unique role in ATP synthesis and its involvement in critical metabolic pathways highlight its importance in both biological and industrial contexts.
特性
CAS番号 |
10257-32-6 |
|---|---|
分子式 |
C5H10O5 |
分子量 |
150.13 g/mol |
IUPAC名 |
(3R,4R,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |
InChIキー |
SRBFZHDQGSBBOR-SOOFDHNKSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)O)O)O)O |
物理的記述 |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
蒸気圧 |
0.00000085 [mmHg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,3R,4S,5S,6S,8R,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789863.png)
![methyl (5Z,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B10789866.png)
![(1R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B10789882.png)
![(1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl) 2-phenylacetate](/img/structure/B10789886.png)
![[(1R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789901.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789913.png)
![[(1'R,2R,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10789923.png)
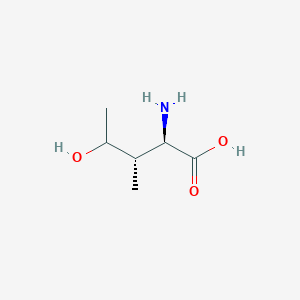
![[(1S,1'S,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789936.png)
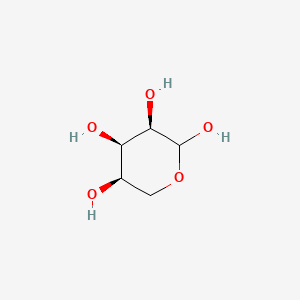
![[(2R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789951.png)
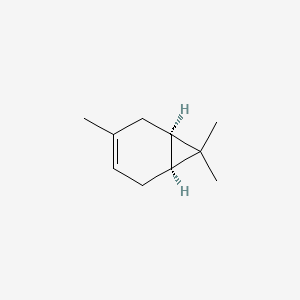
![[(7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789956.png)
